5-(1-Methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1-Methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both an imidazole and an oxadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the imidazole ring followed by the construction of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(1-Methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxadiazole ring may contribute to the compound’s stability and reactivity, enhancing its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and oxadiazole derivatives, such as:
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- (1-Methyl-1H-imidazol-5-yl)methylamine
Uniqueness
What sets 5-(1-Methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid apart is its unique combination of the imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-(3-methylimidazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-11-3-8-2-4(11)6-9-5(7(12)13)10-14-6/h2-3H,1H3,(H,12,13) |
InChI Key |
LCYBXHIMTMPPJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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